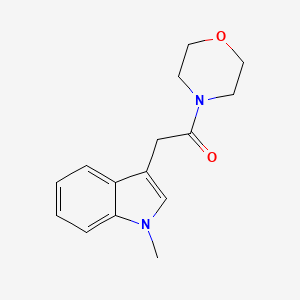![molecular formula C14H11BrN2 B2384603 3-Benzyl-5-brom-1H-Pyrrolo[2,3-b]pyridin CAS No. 2137929-76-9](/img/structure/B2384603.png)
3-Benzyl-5-brom-1H-Pyrrolo[2,3-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a benzyl group at the 3-position and a bromine atom at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific protein kinases involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
Target of Action
The primary targets of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, exhibiting potent inhibitory activity. It binds to these receptors, leading to a decrease in their activity . This interaction results in changes in the cellular processes regulated by these receptors.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial pharmacokinetic properties, potentially leading to good bioavailability .
Result of Action
The molecular and cellular effects of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Benzylation: The benzyl group can be introduced at the 3-position through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[2,3-b]pyridine N-oxides.
Reduction: Formation of 3-benzyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of 3-benzyl-5-azido-1H-pyrrolo[2,3-b]pyridine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyl group at the 3-position.
3-Benzyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
3-Benzyl-5-chloro-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the benzyl group at the 3-position and the bromine atom at the 5-position. This specific substitution pattern can significantly influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYDBJENSMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)

![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)






![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
